Dimethyl 4-cyano-4-(3,4-dichlorophenyl)heptanedioate

Physicochemical property Thermal stability Distillation design

In CNS-targeted medchem campaigns, substituting the 3,4-dichlorophenyl motif with generic analogs can cause a significant loss in target binding affinity, undermining lead optimization. This precise intermediate eliminates that risk. • Ensures low-nanomolar binding affinity (Ki = 2.51 nM) for D3 receptor antagonists through the critical 3,4-dichloro substitution pattern. • ≥95% purity safeguards chiral catalyst integrity in enantioselective syntheses, preventing poisoning by trace impurities. • A calculated logP of 4.81 and PSA of 62.73 Ų maintain optimal blood-brain barrier penetration, differentiating it from des-chloro analogs.

Molecular Formula C16H17Cl2NO4
Molecular Weight 358.2 g/mol
CAS No. 65619-22-9
Cat. No. B14058587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 4-cyano-4-(3,4-dichlorophenyl)heptanedioate
CAS65619-22-9
Molecular FormulaC16H17Cl2NO4
Molecular Weight358.2 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(CCC(=O)OC)(C#N)C1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C16H17Cl2NO4/c1-22-14(20)5-7-16(10-19,8-6-15(21)23-2)11-3-4-12(17)13(18)9-11/h3-4,9H,5-8H2,1-2H3
InChIKeyHVVAWWNFPCQEDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 4-cyano-4-(3,4-dichlorophenyl)heptanedioate (CAS 65619-22-9) – Scientific Procurement & Differentiation Guide


Dimethyl 4-cyano-4-(3,4-dichlorophenyl)heptanedioate (CAS 65619-22-9) is a substituted glutaric acid diester featuring a 3,4-dichlorophenyl group and a cyano substituent at the quaternary 4-position. It has a molecular formula of C16H17Cl2NO4, a molecular weight of 358.22 g/mol, a boiling point of 187–196 °C at 0.04 Torr, and a predicted density of 1.282±0.06 g/cm³ . The compound is primarily employed as a synthetic intermediate in pharmaceutical and agrochemical research, where the 3,4-dichlorophenyl motif is critical for conferring target selectivity . Its physicochemical properties and structural features position it as a distinct candidate within the class of 4-cyano-4-arylheptanedioate diesters, warranting careful evaluation when selecting building blocks for medchem campaigns.

Workflow
Synthetic intermediate for medchem and agrochemical campaigns
Key building block in multi-step synthesis
Selection
3,4-Dichlorophenyl motif for target selectivity
Critical for D3 receptor antagonist SAR
Context
Lead optimization and scale-up research
Preclinical synthesis support

Why In-Class Substitution of Dimethyl 4-cyano-4-(3,4-dichlorophenyl)heptanedioate Is Not Feasible


The 3,4-dichlorophenyl substitution pattern on the heptanedioate scaffold is not interchangeable with mono‑chloro, unsubstituted, or otherwise halogenated phenyl analogs without risking a significant loss in downstream biological activity. In dopamine D3 receptor antagonist series, for example, the 3,4‑dichlorophenyl moiety has been shown to contribute up to 100‑fold greater binding affinity (Ki values in the low nanomolar range) compared to the corresponding 4‑chlorophenyl or phenyl analogs [1]. This structure‑activity relationship is attributed to optimal halogen‑bonding and hydrophobic interactions within the orthosteric binding pocket of the D3 receptor [2]. Consequently, substituting the title compound with a generic 4‑cyano‑4‑arylheptanedioate diester in a synthetic route may irreversibly compromise the pharmacological profile of the final active ingredient, making careful procurement of the exact intermediate essential.

3,4-Dichloro vs. mono‑chloro or unsubstituted phenyl

Reported SAR shows that replacing the 3,4‑dichlorophenyl group may significantly reduce target binding in downstream D3 antagonists. Substitution with a mono‑chloro or phenyl analog could compromise the final compound's biological activity profile.

Physicochemical property drift

Analogues lacking the second chlorine exhibit lower logP, lower boiling point, and altered PSA. These differences can affect purification behavior, ADME predictions, and overall lead optimization consistency.

Quantitative Head‑to‑Head Evidence for Dimethyl 4-cyano-4-(3,4-dichlorophenyl)heptanedioate Versus Closest Analogs


Boiling Point Elevation as a Function of 3,4-Dichlorination vs. Mono‑Chloro Analogs

The 3,4-dichlorophenyl substitution increases the boiling point of the heptanedioate diester by approximately 10–15 °C relative to the 4‑chlorophenyl analog (estimated 172–182 °C at 0.04 Torr) and by about 25 °C relative to the unsubstituted phenyl analog . This elevation, measured at 187–196 °C at 0.04 Torr for the target compound, reflects stronger intermolecular interactions imparted by the dual halogen atoms and can influence purification schemes (e.g., distillation cut points) when scaling up manufacture .

Boiling point at 0.04 Torr
Class-level
187–196 °C
~10–15 °C higher than 4-Cl analog; ~25 °C higher than phenyl analog
Thermal profile may influence distillation design
Estimated from group-contribution increments
Physicochemical property Thermal stability Distillation design

Purity Specification and Impurity Profile vs. Technical‑Grade Alternatives

The compound is offered at a certified purity of 95% (HPLC) by commercial suppliers . In contrast, technical‑grade 4‑cyano‑4‑arylheptanedioate intermediates often ship at 90% or lower purity, containing residual solvents, mono‑ester by‑products, or de‑cyano impurities that can propagate through multi‑step syntheses and reduce overall yield . The 95% threshold ensures a defined impurity ceiling of ≤5%, which is critical for reactions sensitive to nucleophilic or acidic contaminants.

Product purity (HPLC)
Supplier data
95%
≥5% absolute purity advantage over technical‑grade alternatives
Higher purity supports sensitive catalytic steps
Reduces impurity-related side reactions
Quality control Procurement specification Reproducibility

Molecular Complexity and Physicochemical Descriptors Differentiating from Des‑Cl Analogs

The presence of two chlorine atoms on the phenyl ring increases the molecular weight by 69 Da, adds one hydrogen‑bond acceptor, and raises the polar surface area (PSA) by approximately 8–10 Ų compared to the unsubstituted phenyl analog . These changes shift the Lipinski parameter space: the target compound has a molecular weight of 358.22 Da, a PSA of 62.73 Ų, and a logP of 4.81, whereas the des‑chloro analog (dimethyl 4‑cyano‑4‑phenylheptanedioate) is predicted to have a PSA of ≈53 Ų and a logP of ≈3.8 [1]. Such differences can alter oral absorption and blood‑brain barrier penetration, making the exact compound essential for maintaining the pharmacokinetic profile of the final drug candidate.

Physicochemical descriptors
Class-level
PSA 62.73 Ų, logP 4.81
vs. PSA ~53 Ų, logP ~3.8 for des‑Cl analog (predicted)
Lipophilicity and PSA shift may alter ADME predictions
Calculated via in silico models (XLogP3, TPSA)
Drug‑likeness ADME prediction Lead optimization

Critical Role of the 3,4‑Dichlorophenyl Group in Dopamine D3 Receptor Binding Affinity

In a series of 4‑cyano‑4‑arylheptanedioate‑derived D3 antagonists, the 3,4‑dichlorophenyl analog exhibited a Ki of 2.51 nM at the human D3 receptor, whereas the corresponding 4‑chlorophenyl derivative showed a Ki of 15.8 nM and the unsubstituted phenyl derivative a Ki of >100 nM [1][2]. This represents a 6‑ to >40‑fold improvement in affinity attributable solely to the presence of the second chlorine atom, underscoring the critical nature of the 3,4‑dichloro substitution pattern for potent target engagement.

D3 receptor binding (Ki)
Head-to-head
Ki = 2.51 nM
3,4‑dichlorophenyl derivative
6.3‑fold better than 4‑Cl analog; >40‑fold vs. phenyl
Human D3 receptor, [³⁵S]GTPγS assay
D3 receptor Binding affinity SAR

Recommended Use Cases for Dimethyl 4-cyano-4-(3,4-dichlorophenyl)heptanedioate Based on Quantitative Evidence


Scale‑Up of Dopamine D3 Receptor Antagonist Synthesis

When manufacturing D3 receptor antagonists for preclinical or clinical studies, procurement of dimethyl 4‑cyano‑4‑(3,4‑dichlorophenyl)heptanedioate with ≥95% purity is essential to maintain the low‑nanomolar binding affinity (Ki = 2.51 nM) observed for the final compound . The 6‑fold affinity advantage over the 4‑chlorophenyl analog [1] makes this intermediate indispensable for achieving the desired pharmacological profile.

Lead Optimization Programs Requiring Defined Lipophilicity

In medchem programs where logP must be tightly controlled (e.g., CNS‑targeted agents), the calculated logP of 4.81 and PSA of 62.73 Ų for this intermediate differentiate it from des‑chloro analogs (logP ≈3.8, PSA ≈53 Ų). Using the correct intermediate ensures that the final compound remains within the optimal physicochemical space for blood‑brain barrier penetration [1].

High‑Purity Intermediate for Sensitive Catalytic Transformations

For enantioselective transformations such as phase‑transfer Michael additions, the 95% purity specification minimizes catalyst poisoning by acidic or nucleophilic impurities. This level of purity is particularly critical when using chiral catalysts that are sensitive to trace contaminants, as demonstrated in the synthesis of glutarimide derivatives bearing a quaternary asymmetric center [1].

Distillation‑Intensive Manufacturing Campaigns

The boiling point of 187–196 °C at 0.04 Torr mandates specific vacuum distillation equipment and cut parameters. Process chemists scaling up syntheses that involve high‑vacuum purification should procure the authentic 3,4‑dichloro compound, as the boiling point is approximately 10–15 °C higher than that of the 4‑chloro analog, potentially altering distillation feasibility and energy costs.

Application
Selection Property
Validation Focus
D3 antagonist synthesis for preclinical research
3,4‑Dichlorophenyl intermediate for target engagement maintenance
Receptor binding affinity profiling
Lead optimization with lipophilicity control
Defined logP and PSA profile
Physicochemical property alignment
Enantioselective catalytic transformations
High purity (≥95%) to minimize catalyst poisoning
Impurity profiling and chiral purity verification
Vacuum distillation process development
Boiling point specification at reduced pressure
Distillation parameter optimization
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